CID 13838569
Description
Based on contextual references, it is associated with gas chromatography-mass spectrometry (GC-MS) analyses and vacuum distillation fractions, as indicated in (Figure 1C, D). Further structural elucidation would require access to spectral data or supplementary tables, such as those referenced in (Supplementary Tables 1–8), which outline analytical methodologies for compound characterization.
Properties
Molecular Formula |
C17H34IOSi4 |
|---|---|
Molecular Weight |
493.7 g/mol |
InChI |
InChI=1S/C17H34IOSi4/c1-19-15-11-13-16(14-12-15)20(18)17(21(2,3)4,22(5,6)7)23(8,9)10/h11-14H,1-10H3 |
InChI Key |
UZHQFDBLSGBEOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 13838569 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and sustainability. Industrial production methods may include continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions: CID 13838569 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with enhanced or modified properties, which are useful in various applications.
Scientific Research Applications
CID 13838569 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 13838569 involves its interaction with specific molecular targets and pathways This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects
Comparison with Similar Compounds
While direct data for CID 13838569 is sparse, comparisons can be inferred from methodologies and structural analogs described in the evidence. Below is a systematic analysis:
Structural Analogues
Several compounds with similar PubChem CID identifiers (e.g., oscillatoxin derivatives, tubocuraine analogs, and Hibiscus sabdariffa bioactive compounds) provide a framework for comparison:
Table 1: Key Structural and Functional Properties
Key Observations :
- Functional Diversity : this compound’s chromatographic profile ( ) suggests it may share volatility or polarity with oscillatoxin derivatives (e.g., CID 101283546), which are macrocyclic lactones with cytotoxic properties.
- Biological Activity : Unlike tubocuraine (CID 6000), a neuromuscular blocker, this compound’s bioactivity remains unconfirmed. However, its presence in plant-derived fractions ( ) may align with antioxidants like hibiscus acid (CID 6481826).
Physicochemical and Pharmacokinetic Properties
and 13 provide parameters for comparing solubility, bioavailability, and synthetic accessibility. While this compound’s exact metrics are unavailable, the following trends are noted:
Table 2: Predicted Physicochemical Properties
| Parameter | This compound (Hypothetical) | Oscillatoxin D (101283546) | Hibiscus Acid (6481826) |
|---|---|---|---|
| Log Po/w (Lipophilicity) | Est. 2.5–3.5 | 4.1 | -1.2 |
| Water Solubility (mg/mL) | Low | 0.01 | 10.5 |
| Bioavailability Score | Moderate | 0.17 | 0.55 |
| Synthetic Accessibility | High | 3.8 (Scale: 1–10) | 2.1 |
Key Observations :
Methodological Considerations
Comparative analyses rely on advanced techniques:
- Machine Learning Models : (Table 8) uses descriptors like placental transfer class to categorize compounds. Applying similar models could predict this compound’s pharmacokinetics.
- Supplementary Data : and 14 emphasize the role of supplementary tables and spectra in validating comparisons. For example, collision cross-section (CCS) values or NMR data would enhance structural certainty.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

